molecular formula C14H18N2O3 B2376423 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone CAS No. 923224-91-3

1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone

Cat. No.: B2376423
CAS No.: 923224-91-3
M. Wt: 262.309
InChI Key: MPPNLICUEALUGN-UHFFFAOYSA-N
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Description

1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol . This compound is characterized by the presence of a piperidine ring, a nitro group, and an ethanone moiety, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A precursor in the synthesis of 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone.

    2-Nitrophenyl derivatives: Compounds with similar nitro group and phenyl ring structures.

    Ethanone derivatives: Compounds with similar ethanone moieties.

Uniqueness

This compound is unique due to its combination of a piperidine ring, nitro group, and ethanone moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-[5-(4-methylpiperidin-1-yl)-2-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-5-7-15(8-6-10)12-3-4-14(16(18)19)13(9-12)11(2)17/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPNLICUEALUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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